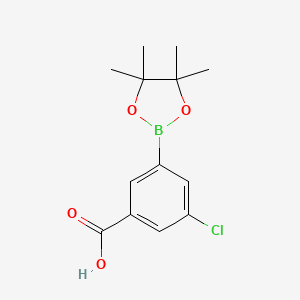

3-Carboxy-5-chlorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHAXYMWCSOCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The classical and most common synthetic approach to this compound involves the esterification of the corresponding 3-carboxy-5-chlorophenylboronic acid with pinacol under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction typically proceeds as follows:

- Starting materials : 3-carboxy-5-chlorophenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol).

- Reaction conditions : Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), presence of dehydrating agents such as molecular sieves or anhydrous magnesium sulfate to remove water formed during esterification.

- Temperature : Generally carried out at room temperature or slightly below (0–25°C) to minimize protodeboronation.

- Duration : Several hours to overnight, depending on scale and conditions.

This method yields the pinacol ester through condensation, forming the stable 1,3,2-dioxaborolane ring system (pinacol boronate ester) on the boron atom.

Photochemical Decarboxylative Borylation

A more recent and metal-free approach involves photochemical decarboxylative borylation of the corresponding carboxylic acid derivative:

- Step 1 : Activation of 3-carboxy-5-chlorobenzoic acid as an N-hydroxyphthalimide (NHP) ester.

- Step 2 : Reaction of the NHP ester with bis(catecholato)diboron under visible light irradiation (e.g., blue LED) in an amide solvent such as dimethylformamide (DMF) at room temperature.

- Outcome : Formation of the boronic ester without the need for metal catalysts, offering high functional group tolerance and mild conditions.

This strategy avoids harsh reagents and is suitable for substrates sensitive to traditional esterification conditions.

Industrial and Continuous Flow Methods

In industrial settings, the synthesis can be optimized by:

- Employing continuous flow reactors to maintain precise control over temperature, pressure, and reaction time.

- Using automated systems to ensure reproducibility and scalability.

- Purifying the product by recrystallization or chromatographic techniques to achieve high purity standards.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane, THF, or DMF | Must be rigorously dried to prevent hydrolysis |

| Dehydrating agent | Molecular sieves, anhydrous MgSO4 | Removes water to drive esterification forward |

| Temperature | 0–25°C | Lower temperatures reduce protodeboronation |

| Reaction time | 4–24 hours | Depends on scale and reagent purity |

| Atmosphere | Inert gas (N₂ or Ar) | Prevents oxidation and moisture ingress |

Characterization and Stability

Spectroscopic Techniques

- ¹¹B NMR : Confirms boronic ester formation, with characteristic chemical shifts around 30–35 ppm.

- ¹H and ¹³C NMR : Identifies aromatic protons and carbons, including signals from carboxylic acid and chloro substituents.

- Mass Spectrometry (HRMS, ESI-TOF) : Confirms molecular weight (282.53 g/mol) and fragmentation patterns.

- UV-Vis Spectroscopy : Used to monitor hydrolysis kinetics in aqueous buffers.

Stability Considerations

- The pinacol ester is sensitive to hydrolysis under protic or aqueous conditions, reverting to the boronic acid.

- Stability is enhanced under anhydrous conditions and neutral to slightly acidic pH.

- Oxidative stability can be tested using hydrogen peroxide or sodium perborate.

Reaction Mechanism in Preparation

The esterification proceeds via nucleophilic attack of the boronic acid’s boron center by the diol’s hydroxyl groups, followed by elimination of water to form the cyclic boronate ester. The use of dehydrating agents shifts the equilibrium toward ester formation.

In photochemical borylation, visible light induces homolytic cleavage of the NHP ester, generating a radical intermediate that reacts with diboron reagents to form the boronic ester.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Classical Esterification | 3-carboxy-5-chlorophenylboronic acid + pinacol, molecular sieves, anhydrous solvent, RT | Simple, well-established | Sensitive to moisture, longer reaction times |

| Photochemical Decarboxylative Borylation | NHP ester + bis(catecholato)diboron, visible light, DMF, RT | Metal-free, mild, high tolerance | Requires light source, specialized reagents |

| Industrial Continuous Flow | Automated flow reactors, controlled temp/pressure | Scalable, reproducible | Requires specialized equipment |

Research Discoveries and Applications Related to Preparation

- The presence of the carboxylic acid group can influence the chemoselectivity during esterification, sometimes requiring pH control to avoid side reactions such as protodeboronation or decarboxylation.

- Protective group strategies (e.g., methyl ester formation) may be employed prior to boronate ester formation to improve yields.

- Photochemical methods have expanded the scope of boronic ester synthesis, enabling access to sensitive substrates without metal contamination.

- Optimization of ligand and solvent systems in cross-coupling reactions using this ester has been shown to improve overall synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-5-chlorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents used in the oxidation of boronic esters.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides to form biaryl compounds.

Major Products Formed

Oxidation: 3-Carboxy-5-chlorophenylboronic acid.

Reduction: 3-Carboxy-5-chlorophenyl alcohol.

Substitution: Biaryl compounds, where the boronic ester moiety is replaced by an aryl group.

Scientific Research Applications

3-Carboxy-5-chlorophenylboronic acid pinacol ester is used in various scientific research applications, including:

Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 3-Carboxy-5-chlorophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 3-carboxy-5-chlorophenylboronic acid pinacol ester with analogous compounds:

Notes:

- Steric Effects : Bulky substituents (e.g., cyclopropylmethoxy in ) reduce coupling efficiency in Suzuki reactions compared to smaller groups like Cl or F .

Reactivity in Cross-Coupling

- However, the acidic proton may require protection (e.g., as a methyl ester) to avoid side reactions .

- Electron-Withdrawing Groups (Cl, CF₃) : Improve oxidative stability but may reduce reaction rates compared to electron-donating groups (e.g., OMe) .

Physical Properties

Solubility

Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. Data from phenylboronic acid derivatives :

| Solvent | Phenylboronic Acid | Pinacol Ester |

|---|---|---|

| Chloroform | Moderate | High |

| Acetone | High | High |

| Methylcyclohexane | Very Low | Low |

The 3-carboxy derivative is expected to show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its carboxy group.

NMR Characterization

- Pinacol Ester Peaks : All compounds show characteristic singlets for pinacol methyl protons (δ 1.34–1.38 ppm) and carbons (δ 24.0–24.9 ppm for CH₃; δ 84.0–84.5 ppm for B-O) .

- Substituent Peaks :

- 3-COOH : Broad singlet for -OH (δ ~10–12 ppm) in the free acid form; absent in ester-protected derivatives.

- 5-Cl : Deshielded aromatic protons (δ 7.5–8.0 ppm) .

Biological Activity

3-Carboxy-5-chlorophenylboronic acid pinacol ester is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. Its structural characteristics include a carboxylic acid group and a chlorophenyl moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- Molecular Formula : C13H16BClO4

- Molecular Weight : 282.53 g/mol

Boronic acids, including this compound, are known for their ability to interact with diols and other biological molecules. This interaction is facilitated by the boron atom's electrophilic nature, allowing it to form reversible covalent bonds with hydroxyl groups on sugars and proteins. Such interactions can modulate enzyme activities and influence various biochemical pathways.

Biological Activities

Research indicates that boronic acids exhibit a range of biological activities, including:

- Enzyme Inhibition : Boronic acids can act as inhibitors for certain enzymes involved in disease processes. For instance, they have been studied for their potential to inhibit proteasomes and kinases, which are critical in cancer progression .

- Anticancer Properties : Some studies suggest that compounds similar to this compound may enhance selective toxicity towards cancer cells. The presence of specific functional groups can influence the compound's activity against various cancer types .

- Antiviral Activity : Preliminary research has indicated that boronic acids could serve as antiviral agents by inhibiting host kinases necessary for viral replication. This opens avenues for developing treatments against viruses such as Dengue .

Comparative Analysis with Analog Compounds

The unique features of this compound can be contrasted with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chlorophenylboronic Acid Pinacol Ester | C12H16BClO2 | Lacks carboxylic acid functionality; used in cross-coupling reactions. |

| 3-Carboxy-5-nitrophenylboronic Acid | C13H12BClO4 | Contains a nitro group; offers different electronic properties. |

| 4-Amino-3-chlorophenylboronic Acid Pinacol Ester | C12H17BClNO2 | Contains an amino group; may exhibit different reactivity patterns compared to the chlorinated variant. |

Case Studies and Research Findings

- Selective Inhibition Studies : Research focusing on boronic acids has demonstrated their effectiveness in selectively inhibiting kinases associated with cancer cell proliferation. In vitro studies showed that modifications in the structure of boronic acids could enhance their selectivity and potency against specific cancer lines .

- Antiviral Efficacy : A study examining the antiviral effects of boronic acids revealed that certain derivatives could significantly inhibit viral replication in human primary cells. This suggests that this compound could potentially be developed into a therapeutic agent against viral infections .

- Biochemical Assays : Ongoing research is exploring the interactions between this compound and various biomolecules to better understand its role in biochemical pathways. These studies are vital for elucidating its potential use as a biochemical probe or therapeutic agent.

Q & A

Q. Conflicting data on boronate stability in protic solvents: Which evidence is reliable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.